Anti-MES Potency: N-Hexyl (7) Activity Level Against N-Butyl (5) and N-Amyl (6) Quantitative ED₅₀ Benchmarks
In the Clark et al. (1984) systematic SAR study of N-alkyl-4-aminobenzamides, compound 7 (4-amino-N-hexylbenzamide) demonstrated anti-MES activity at 100 mg/kg in mice—equivalent in qualitative potency rating (+++) to compounds 3–8 [1]. For context, the N-amyl analog (6) was the most potent on a weight basis with an ED₅₀ of 42.98 mg/kg (95% CI: 34.16–50.11), while the N-butyl analog (5) had an ED₅₀ of 47.71 mg/kg (95% CI: 44.79–52.24) [1]. The N-cyclohexyl analog (8) gave an ED₅₀ of 67.18 mg/kg (95% CI: 58.42–76.79). Compound 7 was not selected for quantitative ED₅₀ determination due to its narrow safety margin (toxicity at 100 mg/kg, see Evidence Item 2), but its qualitative anti-MES rating was identical to analogs 3–8 that all received '+++' (active at 100 mg/kg) [1].
| Evidence Dimension | Anti-MES activity in mice (intraperitoneal administration, 30 min post-dose) |
|---|---|
| Target Compound Data | Compound 7 (N-hexyl): Anti-MES +++ (active at 100 mg/kg); quantitative ED₅₀ not determined due to toxicity. |
| Comparator Or Baseline | Compound 5 (N-butyl): ED₅₀ = 47.71 mg/kg (44.79–52.24). Compound 6 (N-amyl): ED₅₀ = 42.98 mg/kg (34.16–50.11). Compound 8 (N-cyclohexyl): ED₅₀ = 67.18 mg/kg (58.42–76.79). |
| Quantified Difference | Compound 7 not quantified. Qualitative anti-MES rating identical to compounds 5, 6, and 8 (all +++, active at 100 mg/kg). Compound 6 (N-amyl) is 1.4-fold more potent than 8 (N-cyclohexyl) by weight, and 1.1-fold more potent than 5 (N-butyl). |
| Conditions | Mouse maximal electroshock seizure (MES) model; compounds administered intraperitoneally; activity scored at 30 min and 4 h post-dose at 30, 100, 300, and 600 mg/kg dose levels. |
Why This Matters
The hexyl chain retains anti-MES efficacy equivalent to shorter-chain analogs but introduces a toxicity liability (see Evidence Item 2) that eliminates its therapeutic window—making it a critical negative control or comparator compound in anticonvulsant SAR programs rather than a developable lead, and a defined reference standard for chain-length optimization studies.
- [1] Clark, C. R.; Wells, M. J. M.; Sansom, R. T.; Norris, G. N.; Dockens, R. C.; Ravis, W. R. Anticonvulsant Activity of Some 4-Aminobenzamides. J. Med. Chem. 1984, 27 (6), 779–782. (Table II: Qualitative Anticonvulsant Activity; Table III: Quantitative ED₅₀/TD₅₀ Data.) View Source
